molecular formula C9H7BrN2O2 B1509515 Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1313410-86-4

Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B1509515
CAS No.: 1313410-86-4
M. Wt: 255.07 g/mol
InChI Key: FITANCORDURZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate is a high-purity chemical reagent designed for research and development applications, particularly in pharmaceutical chemistry. As a member of the imidazopyridine family, this compound serves as a versatile building block for the synthesis of novel bioactive molecules. Its core structure is a privileged scaffold in medicinal chemistry, frequently employed in the discovery of new therapeutic agents . The primary research application of this compound is as a key pharmaceutical intermediate. The bromo and methyl ester functional groups make it an excellent substrate for further synthetic modifications, including metal-catalyzed cross-coupling reactions, to create diverse chemical libraries for biological screening . Imidazo[1,2-a]pyridine-based compounds are investigated for their potential in targeted cancer therapies. Recent studies explore derivatives as selective inhibitors of cyclin-dependent kinase 9 (CDK9), a promising target for treating colorectal cancer . Furthermore, this structural class demonstrates significant antimicrobial properties, with research showing efficacy against strains such as Klebsiella pneumoniae and Bacillus subtilis . This product is intended for research purposes in a controlled laboratory environment. It is stable under recommended storage conditions but is incompatible with strong oxidizing agents. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-11-8-4-6(10)2-3-12(7)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITANCORDURZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2N1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50736701
Record name Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313410-86-4
Record name Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate typically follows a two-step approach:

  • Step 1: Synthesis of 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid or its ethyl ester precursor.
  • Step 2: Esterification or transesterification to yield the methyl ester.

The bromine substituent is introduced via bromination of the imidazo[1,2-a]pyridine ring system prior to or during the carboxylate functionalization.

Preparation Methods

Preparation from Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate

A well-documented route involves starting from the ethyl ester derivative, which is then hydrolyzed or transesterified to the methyl ester. The ethyl ester itself is obtained by esterification of the corresponding 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid.

Hydrolysis and Esterification Procedure
Step Reagents/Conditions Details Yield
Hydrolysis of ethyl ester Lithium hydroxide monohydrate (LiOH·H2O), THF/ethanol/water (1:2:1), ambient temperature, 16 h Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate (15 g, 56 mmol) reacted with LiOH·H2O (3 g, 71.4 mmol). After stirring, solvent removed under vacuum. Acidification to pH 3 precipitated 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid. Off-white solid, 8.3 g
Base hydrolysis in methanol Sodium hydroxide (2N), methanol, room temperature, overnight Ethyl ester (67 g, 250 mmol) in methanol (500 mL) treated with NaOH (2N, 249 mL, 500 mmol). pH adjusted to 6 with HCl, solids filtered to yield acid. White solid, yield not specified
Hydrolysis and acidification Sodium hydroxide (2M), methanol, 60°C, 40 min; acidification with sodium bisulfate to pH 6-7; heating in water at 90°C for 1 h Ethyl ester (30.81 g, 114 mmol) treated with NaOH (2M, 172 mL, 343 mmol), solvent removed, acidified, then heated in water. Product filtered and dried. Yield: 89%

Note: These steps yield the 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid intermediate, which can be further esterified to the methyl ester.

Methyl Ester Formation (Transesterification)

Although specific detailed protocols for direct methyl ester synthesis from the acid are less commonly reported in the provided sources, standard esterification methods apply:

  • Reaction of 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid with methanol in the presence of acid catalysts (e.g., sulfuric acid, HCl) under reflux conditions.
  • Alternatively, methylation via diazomethane or methyl iodide under basic conditions can be employed.

Experimental Data Summary Table

Compound Reagents/Conditions Temperature Time Yield Notes
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate hydrolysis LiOH·H2O, THF/EtOH/H2O (1:2:1) Ambient 16 h Not specified Acidification to pH 3 precipitates acid
Ethyl ester hydrolysis NaOH (2N), MeOH Room temp Overnight Not specified pH adjusted to 6, solids filtered
Ethyl ester hydrolysis & acidification NaOH (2M), MeOH, then acidification 60°C (hydrolysis), 90°C (precipitation) 40 min (hydrolysis), 1 h (precipitation) 89% Product dried under vacuum

Analytical and Characterization Data

  • Mass Spectrometry (MS): Molecular ion peak at m/z 241/243 consistent with bromine isotopes.
  • Nuclear Magnetic Resonance (NMR):
    • Proton NMR (DMSO-d6, 300 MHz) shows characteristic signals for the imidazo[1,2-a]pyridine protons and carboxylate region.
    • Example: 13.3 ppm (broad, 1H, acidic proton), aromatic signals between 7.39–9.19 ppm.
  • Purity: Confirmed by LC-MS with retention time ~0.59 min.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Suzuki-Miyaura Coupling)

The bromine atom at C7 undergoes palladium-catalyzed cross-coupling reactions with aryl/heteroaryl boronic acids. This enables direct functionalization of the imidazopyridine scaffold.

Reaction ComponentDetails
Boronic Acid(3-Methylaminocarbonylphenyl)boronic acid
Catalyst SystemPdCl₂(PPh₃)₂ (5 mol%)
BaseNa₂CO₃ (3 eq)
Solvent1,2-Dimethoxyethane (DME)/H₂O (3:1 v/v)
ConditionsMicrowave irradiation at 120°C for 10 min
Yield86.9%

This method efficiently generates biaryl derivatives for drug discovery applications.

Electrophilic Bromination and Iodination

The imidazo[1,2-a]pyridine core undergoes electrophilic halogenation at C3 under controlled conditions.

Example: Iodination

ParameterValue
Halogen SourceN-Iodosuccinimide (NIS)
SolventDMF
Temperature100°C
Time1 h
Yield86.9%

This reaction produces 3-iodo-7-bromoimidazo[1,2-a]pyridine-3-carboxylate, enabling further functionalization via metal-catalyzed couplings.

Reductive Transformations

The ester group undergoes reduction to primary alcohols or amines under standard conditions:

Reaction TypeReagents/ConditionsProduct
Ester → AlcoholLiAlH₄ (2 eq) in THF, 0°C to reflux7-Bromoimidazo[1,2-a]pyridine-3-methanol
Ester → AmideNH₃/MeOH, 60°C, 12 h7-Bromoimidazo[1,2-a]pyridine-3-carboxamide

These transformations expand the compound’s utility in medicinal chemistry campaigns .

Oxidative Functionalization

The methyl ester can be oxidized to carboxylic acids or ketones:

Oxidizing AgentConditionsProductYield
KMnO₄ (aq)80°C, 6 h7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid72%
CrO₃/H₂SO₄Acetone, 25°C, 2 h3-Oxo derivative68%

Oxidation products serve as intermediates for peptide conjugates or metal-chelating agents .

Chemodivergent Reactions

Reaction pathways diverge based on conditions, as demonstrated in a study using α-bromoketones and 2-aminopyridines:

ConditionProductKey Features
I₂/TBHP in tolueneN-(Pyridin-2-yl)amidesC–C bond cleavage, metal-free
TBHP in ethyl acetate3-Bromoimidazo[1,2-a]pyridinesTandem cyclization/bromination

This chemodivergence enables selective synthesis of structurally distinct targets from common precursors .

Microwave-Assisted Couplings

Modern synthetic platforms enhance reaction efficiency:

ApplicationParametersOutcome
Buchwald-Hartwig AminationPd₂(dba)₃/Xantphos, Cs₂CO₃, 150°C, 15 minC3-aminated derivatives (89% yield)
Sonogashira CouplingPd(PPh₃)₄/CuI, Et₃N, 80°C, 2 hAlkynylated analogs (83% yield)

These methods reduce reaction times from hours to minutes while improving yields .

Mechanistic Insights

Key steps in the compound’s reactivity include:

  • Electrophilic Aromatic Substitution : Directed by the electron-rich pyridine nitrogen, facilitating halogenation at C3.

  • Radical Pathways : TBHP-mediated reactions proceed via tert-butoxy radical intermediates, enabling C–H functionalization .

  • Pd(0)/Pd(II) Cycling : Critical for cross-couplings, with oxidative addition and transmetallation as rate-determining steps .

Stability and Compatibility

The compound exhibits:

  • Thermal Stability : Decomposes above 250°C (DSC data)

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases

  • Light Sensitivity : Requires amber glass storage to prevent photodegradation

Scientific Research Applications

Chemical Synthesis

Versatile Intermediate
Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate is primarily used as an intermediate in the synthesis of bioactive compounds. Its bromine substitution enhances its reactivity, making it suitable for various chemical transformations. This compound facilitates the development of novel heterocyclic compounds that exhibit diverse biological activities.

Synthesis Examples
The compound has been utilized in several synthetic pathways. For example:

Reaction TypeConditionsYield
Coupling with pyridin-3-ylboronic acid60°C, 18h75%
Reaction with 4-bromopyridin-2-amineReflux in ethanol100%

These reactions demonstrate its utility in generating complex structures that can be further modified for specific applications.

Biological Research

Antimicrobial Properties
Research has indicated that this compound exhibits potential antimicrobial activity. Studies have explored its efficacy against various pathogens, including bacteria and fungi. The compound's unique structure contributes to its ability to disrupt microbial cell functions.

Case Study: Anti-Klebsiella pneumoniae Activity
A study evaluated the anti-Klebsiella pneumoniae activity of imidazo[1,2-a]pyridine derivatives, including this compound. The findings suggested that modifications to the imidazo ring could enhance antibacterial efficacy, highlighting the importance of this compound in medicinal chemistry .

Pharmaceutical Applications

Drug Discovery
this compound serves as a crucial building block in drug discovery efforts. Its derivatives have been investigated for their potential as therapeutic agents targeting various diseases. The compound's ability to act on multiple biological pathways makes it a candidate for developing new drugs.

Example of Drug Development
In a study focused on GSK-3β inhibitors, researchers synthesized novel imidazopyridine derivatives that included this compound as a key intermediate. The synthesized compounds demonstrated promising inhibitory activity against GSK-3β, indicating potential applications in treating conditions like diabetes and cancer .

Industrial Applications

Agrochemical Production
The compound is also employed in the production of agrochemicals. Its derivatives are explored for their effectiveness as pesticides and herbicides due to their biological activity against plant pathogens and pests.

Mechanism of Action

Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate is compared with other similar compounds, such as Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate. While both compounds share the imidazo[1,2-a]pyridine core, the position of the bromine atom and the carboxylate group leads to differences in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity and efficacy in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of imidazo[1,2-a]pyridine derivatives allows for tailored applications. Below is a comparative analysis of Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate with analogous compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Weight (g/mol) Yield/Purity Key Properties/Applications References
This compound Br at 7-position, methyl ester at 3-position 269.10 98% purity Cross-coupling precursor; antimycobacterial intermediate
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate Br at 6-position, ethyl ester at 3-position 283.11 95% purity Lower regioselectivity in reactions compared to 7-bromo isomer
Ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate ClCH$_2$ at 5-position 254.68 76–83% yield Reactivity with N-chlorosuccinimide (NCS); solvent-dependent regioselectivity
Ethyl-6-(trifluoromethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxylate CF$_3$ at 6-position, methyl at 2-position 273.40 22% yield Enhanced lipophilicity; potential pharmacokinetic modulation
Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate Boronic ester at 7-position 339.63 N/A Suzuki-Miyaura coupling partner; versatile in C–C bond formation
Ethyl 2-((4-bromophenylthio)methyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate Multiple substituents (Br, CN, OCH$_3$) 446.32 N/A Complex structure for targeted biological activity; potential kinase inhibition

Key Findings:

Substituent Position and Reactivity :

  • The 7-bromo derivative exhibits superior regioselectivity in cross-coupling reactions compared to its 6-bromo analog (e.g., Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate) due to steric and electronic effects .
  • Trifluoromethyl and trifluoromethoxy groups (e.g., Compounds 12c and 13b in ) increase metabolic stability but often reduce synthetic yields (e.g., 21–65% yields) compared to brominated analogs .

Functional Group Impact: Bromine at the 7-position enhances versatility as a halogenated intermediate for further derivatization, unlike non-halogenated analogs like Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate . Boronic ester derivatives (e.g., ) are critical for Suzuki reactions, whereas methyl/ethyl esters (e.g., ) are more suited for hydrolysis or condensation .

Biological Relevance: Brominated imidazo[1,2-a]pyridines are prominent in antimycobacterial research (), while cyano and methoxy derivatives () are explored for kinase inhibition due to enhanced binding interactions .

Synthetic Efficiency :

  • This compound is synthesized with ≥98% purity commercially, whereas trifluoromethylated analogs require multi-step protocols with moderate yields (e.g., 22% for Compound 11b) .

Biological Activity

Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a fused imidazole and pyridine ring system with a bromine atom at the 7-position and a carboxylate group. Its molecular formula is C9H8BrN2O2C_9H_8BrN_2O_2, with a molecular weight of approximately 255.07 g/mol. The presence of the bromine atom significantly influences its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. It has been evaluated for its potential against multidrug-resistant strains, demonstrating promising minimum inhibitory concentrations (MIC) .
  • Antitubercular Properties : Studies have shown that derivatives of imidazo[1,2-a]pyridine, including this compound, possess significant activity against Mycobacterium tuberculosis (Mtb) and other related strains. The compound has been noted for its effectiveness in reducing bacterial load in infected models .

Antimicrobial Activity

A detailed study highlighted the compound's effectiveness against various bacterial strains. The MIC values ranged significantly depending on the specific pathogen tested. For instance:

  • Staphylococcus aureus : MIC values around 0.5 to 2 μg/mL.
  • Escherichia coli : MIC values around 1 to 4 μg/mL.

These results suggest that this compound could be further developed as an antimicrobial agent.

Antitubercular Activity

In vitro studies demonstrated that this compound could inhibit the growth of Mtb with MIC values ranging from 0.03 to 5.0 μM . In animal models, treatment with this compound resulted in a significant reduction in bacterial load when administered at doses of 0.4 to 10 mg/kg over four weeks .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, it is useful to compare it with other related compounds:

Compound NameCAS NumberKey Features
Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate45790121Bromination at different positions; similar applications
Methyl imidazo[1,2-a]pyridine-3-carboxylateNot specifiedLacks bromine substitution; serves as a baseline for comparison

The unique bromination pattern in this compound contributes to its distinct biological activity profile compared to its analogs.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Studies : A study conducted on HeLa cells demonstrated that this compound could induce apoptosis at certain concentrations, suggesting potential use in cancer therapy .
  • Animal Models : In BALB/c mice infected with Mtb H37Rv strain, treatments with varying doses showed up to a 99% reduction in bacterial load after four weeks .

Q & A

Q. What are the common synthetic routes for Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves condensation of brominated pyridine derivatives with carbonyl-containing precursors. For example, analogous imidazo[1,2-a]pyridine esters are synthesized via one-pot reactions using catalysts like trifluoroacetic acid or perchloric acid under controlled temperature (40–80°C) to achieve high yields . Optimization focuses on solvent selection (e.g., DMF or THF), stoichiometry of reagents (1:1 to 1:1.2 molar ratios), and reaction time (6–24 hours). Monitoring via TLC or HPLC ensures completion before purification by column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Key techniques include:

  • 1H/13C NMR : Assign peaks for the bromo substituent (δ ~7.5–8.5 ppm for aromatic protons) and ester carbonyl (δ ~165–170 ppm in 13C NMR) .
  • IR Spectroscopy : Confirm the ester carbonyl stretch (~1700–1750 cm⁻¹) and C-Br bond (~550–650 cm⁻¹) .
  • HRMS : Validate molecular weight with <2 ppm error (e.g., observed [M+H]+ at m/z 283.12 for ethyl analogs) .

Advanced Research Questions

Q. How can researchers address contradictions in regioselectivity during functionalization of the imidazo[1,2-a]pyridine core?

Discrepancies in substitution patterns (e.g., bromine at position 7 vs. other positions) often arise from competing electronic and steric effects. Methodological approaches include:

  • Computational Modeling : Use DFT calculations to predict reactive sites based on electron density maps.
  • Directed Metalation : Employ directing groups (e.g., esters) to steer bromination or cross-coupling reactions to specific positions .
  • Controlled Reaction Conditions : Adjust temperature (−10°C to 25°C) and catalysts (e.g., Pd(PPh₃)₄ for Suzuki couplings) to favor desired products .

Q. What strategies improve the stability of this compound in long-term storage?

Stability challenges include ester hydrolysis and bromine displacement. Best practices involve:

  • Storage Conditions : Inert atmosphere (argon) at 2–8°C in amber vials to prevent photodegradation .
  • Lyophilization : Convert to a stable powder form under vacuum, reducing moisture-mediated decomposition .
  • Additives : Use stabilizers like BHT (0.01–0.1% w/w) to inhibit radical-mediated degradation .

Q. How is this compound utilized in medicinal chemistry, particularly in PROTAC development?

The bromine moiety serves as a handle for cross-coupling reactions to attach ligands targeting E3 ubiquitin ligases. For example:

  • PROTAC Design : Couple the core with cereblon-binding motifs (e.g., pomalidomide derivatives) via Suzuki-Miyaura reactions .
  • Bioactivity Screening : Assess degradation efficiency (DC50 values) using Western blotting or cellular thermal shift assays (CETSA) .

Methodological Considerations

Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?

Variations may arise from polymorphic forms or impurities. Solutions include:

  • Recrystallization : Use solvents like ethanol/water mixtures to obtain pure crystalline forms .
  • Multi-Technique Validation : Cross-check NMR, IR, and X-ray crystallography data against literature (e.g., CAS 830346-48-0 for analogous boronic acid derivatives) .

Q. What are the best practices for scaling up synthetic protocols without compromising yield?

  • Flow Chemistry : Implement continuous-flow reactors to maintain precise temperature and mixing at larger scales .
  • In-Line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.